Superior Potency in GBM‑1 Cancer Stem Cells vs. Prodrug RIPGBM
cRIPGBM chloride exhibits significantly enhanced potency compared to its parent prodrug RIPGBM in GBM‑1 CSC cultures. In a 48‑h viability assay, cRIPGBM chloride achieved an EC50 of 68 nM, whereas RIPGBM required an EC50 of 220 nM, representing a 3.2‑fold improvement in potency .
| Evidence Dimension | Cytotoxicity / apoptosis induction potency |
|---|---|
| Target Compound Data | EC50 = 68 nM |
| Comparator Or Baseline | RIPGBM (prodrug): EC50 = 220 nM |
| Quantified Difference | 3.2‑fold lower EC50 (higher potency) |
| Conditions | GBM‑1 glioblastoma cancer stem cells, 48 h treatment |
Why This Matters
Higher potency translates to lower compound usage and reduced off‑target exposure in GBM CSC assays.
